![molecular formula C12H10BrNO B13881121 [6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
[6-(4-Bromophenyl)pyridin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(4-Bromophenyl)pyridin-2-yl]methanol: is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, featuring a bromophenyl group at the 6-position and a hydroxymethyl group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromopyridine with 4-bromobenzaldehyde in the presence of a base to form the intermediate, which is then reduced to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: 6-(4-Bromophenyl)pyridine-2-carboxylic acid.
Reduction: 6-(4-Phenyl)pyridin-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel heterocyclic compounds with potential biological activities .
Biology:
- Investigated for its potential as a ligand in coordination chemistry.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug discovery and development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of [6-(4-Bromophenyl)pyridin-2-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromophenyl and pyridine moieties may play a role in binding to these targets, influencing their activity and leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromopyridine-2-carboxylic acid
- 2-(4-Bromophenyl)pyridine
- 2-(4-Phenyl)pyridine
Comparison:
- 6-Bromopyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
- 2-(4-Bromophenyl)pyridine: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
- 2-(4-Phenyl)pyridine: Lacks the bromine atom, which may influence its chemical properties and potential uses.
Uniqueness:
Eigenschaften
Molekularformel |
C12H10BrNO |
|---|---|
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
[6-(4-bromophenyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C12H10BrNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-7,15H,8H2 |
InChI-Schlüssel |
CTMNVUMWQAXGAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
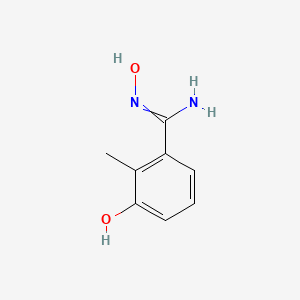
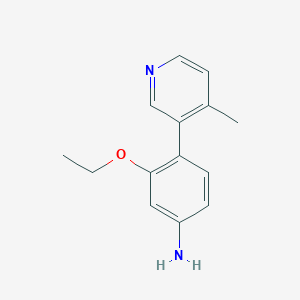
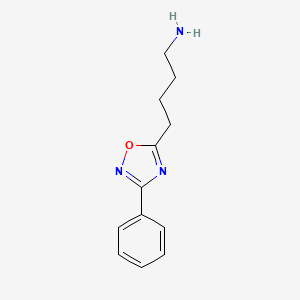
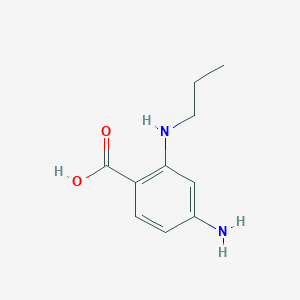
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)
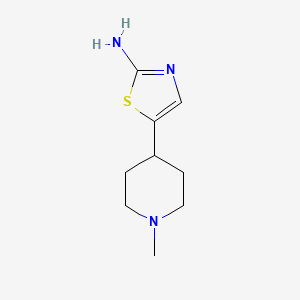
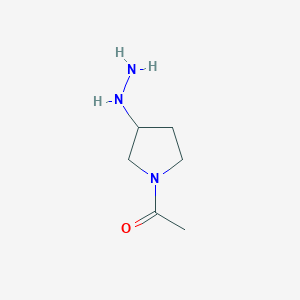
![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
![N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine](/img/structure/B13881129.png)
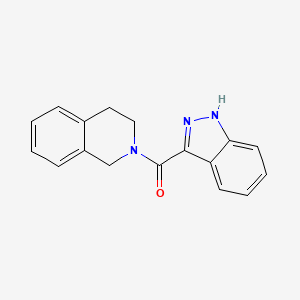
![6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881142.png)
![2-Chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B13881145.png)
